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molecular formula C15H17ClN4 B8782374 3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine

3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine

Cat. No. B8782374
M. Wt: 288.77 g/mol
InChI Key: UZNICTGTVMYVEC-UHFFFAOYSA-N
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Patent
US05001125

Procedure details

To a stirred sodium methoxide solution, previously prepared starting from 1.6 parts of sodium in 24 parts of methanol, were added 4 parts of 3-chloro-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine. The whole was stirred and refluxed for 40 hours. After cooling, 25 parts of water were added. The product was filtered off, washed with water and dissolved in trichloromethane. The organic layer was dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and 2,2'-oxybispropane. The product was filtered off and dried, yielding 2 parts (50%) of 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine; mp. 137.1° C. (compound 258).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Na].CO.Cl[C:8]1[N:9]=[N:10][C:11]([N:14]2[CH2:19][CH2:18][N:17]([C:20]3[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[CH:21]=3)[CH2:16][CH2:15]2)=[CH:12][CH:13]=1>O>[CH3:1][O:2][C:8]1[N:9]=[N:10][C:11]([N:14]2[CH2:19][CH2:18][N:17]([C:20]3[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[CH:21]=3)[CH2:16][CH2:15]2)=[CH:12][CH:13]=1 |f:0.1,^1:3|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)N1CCN(CC1)C1=CC(=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The whole was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 40 hours
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in trichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of 2-propanol and 2,2'-oxybispropane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1N=NC(=CC1)N1CCN(CC1)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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